molecular formula C17H16N6O4S2 B2642196 N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286700-13-7

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2642196
CAS No.: 1286700-13-7
M. Wt: 432.47
InChI Key: KAAWHWGDBHKJJL-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C17H16N6O4S2 and a molecular weight of 432.47. It has been studied in the context of human Carbonic Anhydrase II, a lyase enzyme .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a pyrimidine ring, and a sulfamoylbenzyl group . The compound’s structure has been studied in complex with human Carbonic Anhydrase II .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds related to N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves various chemical reactions to create compounds with potential biological activities. These compounds are characterized by techniques such as IR, UV, 1H-NMR, 13C-NMR, and Mass spectrometry to determine their structure and potential for further study. For instance, the synthesis and spectral characterization of substituted sulfonamide Schiff bases, which include similar structures, have been explored for their cytotoxic evaluation against human breast cancer cell lines, demonstrating their potential as chemotherapeutic agents (Govindaraj et al., 2021).

Biological Activities

Compounds with structural similarities to this compound exhibit a range of biological activities. For example, novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives have been synthesized and tested for their in vitro antioxidant, antibacterial, and antifungal activities, indicating their utility in developing new therapeutic agents (Maddila et al., 2012). Additionally, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis with low cytotoxicity, highlighting the therapeutic potential of such compounds (Jeankumar et al., 2013).

Antimicrobial and Anticancer Potential

The exploration of new compounds extends to evaluating their antimicrobial and anticancer activities. For instance, pyrimidine derivatives bearing carboxamide and sulphonamide moieties have shown significant in vitro anthelmintic properties, offering insights into developing treatments for helminthiasis (Ugwu et al., 2017). Moreover, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been carried out, with some compounds exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential use in cancer therapy (Hassan et al., 2014).

Properties

IUPAC Name

N-[4-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S2/c18-29(26,27)13-4-2-11(3-5-13)9-21-14(24)8-12-10-28-17(22-12)23-16(25)15-19-6-1-7-20-15/h1-7,10H,8-9H2,(H,21,24)(H2,18,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAWHWGDBHKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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